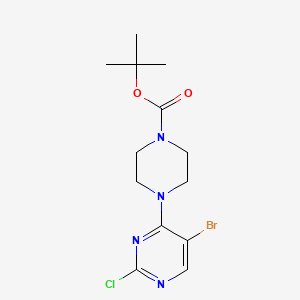

1-Boc-4-(5-bromo-2-chloro-4-pyrimidinyl)piperazine

Beschreibung

1-Boc-4-(5-bromo-2-chloro-4-pyrimidinyl)piperazine (CAS: 374930-88-8) is a Boc-protected piperazine derivative with the molecular formula C₁₃H₁₉N₄O₂Br and a molecular weight of 343.22 g/mol . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the piperazine nitrogen, making the compound a critical intermediate in pharmaceutical synthesis. Its pyrimidinyl substituent, bearing bromo and chloro groups at the 5- and 2-positions, respectively, enhances electrophilicity, facilitating cross-coupling reactions in drug discovery pipelines .

Eigenschaften

Molekularformel |

C13H18BrClN4O2 |

|---|---|

Molekulargewicht |

377.66 g/mol |

IUPAC-Name |

tert-butyl 4-(5-bromo-2-chloropyrimidin-4-yl)piperazine-1-carboxylate |

InChI |

InChI=1S/C13H18BrClN4O2/c1-13(2,3)21-12(20)19-6-4-18(5-7-19)10-9(14)8-16-11(15)17-10/h8H,4-7H2,1-3H3 |

InChI-Schlüssel |

QNMFFSBPFHAUQH-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC=C2Br)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Core Synthetic Strategy

The general synthetic route involves coupling a halogenated pyrimidine derivative—specifically 5-bromo-2-chloropyrimidine—with tert-butyl 1-piperazinecarboxylate (Boc-piperazine). The key steps include:

- Activation of the pyrimidine ring via its electrophilic halogen substituents.

- Nucleophilic attack by the nitrogen atom of Boc-piperazine.

- Subsequent purification to isolate the Boc-protected product.

This approach leverages the differential reactivity of the halogen substituents, with the chlorine atom at the 2-position being more reactive towards nucleophilic substitution under controlled conditions, and the bromine at the 5-position acting as a site for further functionalization or substitution.

Reaction Conditions and Parameters

| Parameter | Typical Conditions | References/Notes |

|---|---|---|

| Solvent | Dichloromethane, Tetrahydrofuran, or Dimethylformamide | Facilitates SNAr reactions; polar aprotic solvents enhance nucleophilicity |

| Base | Triethylamine, Potassium carbonate | Neutralizes acid byproducts, promotes nucleophilic attack |

| Temperature | Room temperature to 50°C | Elevated temperatures increase reaction rate but may reduce selectivity |

| Reaction Time | 12–24 hours | Sufficient for complete conversion |

Note: Lower temperatures favor selectivity and minimize side reactions, especially when dealing with sensitive halogenated heterocycles.

Stepwise Synthesis Procedure

Step 1: Preparation of the Nucleophile

- Dissolve Boc-protected piperazine in anhydrous solvent (e.g., dichloromethane).

- Add a base such as potassium carbonate to deprotonate the nitrogen.

Step 2: Coupling Reaction

- Introduce 5-bromo-2-chloropyrimidine to the reaction mixture.

- Maintain stirring at controlled temperature (typically 25–50°C).

- The nucleophilic nitrogen of Boc-piperazine attacks the electrophilic carbon on the pyrimidine ring, displacing the halogen (preferably the chlorine at position 2).

Step 3: Monitoring and Completion

- Reaction progress is monitored via Thin-Layer Chromatography (TLC).

- Typically, the reaction reaches completion within 12–24 hours.

Step 4: Purification

- The crude product is purified through column chromatography using suitable eluents (e.g., ethyl acetate/hexanes).

- Recrystallization may be employed to enhance purity.

Alternative Approaches and Variations

- Microwave-Assisted Synthesis: Accelerates reaction times and can improve yields.

- Use of Catalysts: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) can be employed for further functionalization of the pyrimidine ring.

- Sequential Halogen Substitution: Selective substitution at the chlorine or bromine position can be achieved by adjusting reaction conditions and reagents.

Data Tables Summarizing Key Parameters

| Parameter | Details | References |

|---|---|---|

| Starting Materials | 5-bromo-2-chloropyrimidine, tert-butyl 1-piperazinecarboxylate | , |

| Reaction Solvent | Dichloromethane, Tetrahydrofuran | , |

| Base | Potassium carbonate, Triethylamine | , |

| Temperature Range | 0–50°C | , |

| Reaction Time | 12–24 hours | , |

| Yield | Typically 70–85% | , |

Research Insights and Optimization

- Electronic Effects: The electron-withdrawing nature of the pyrimidine ring's halogens influences reactivity; chlorine at position 2 enhances nucleophilic attack, especially under basic conditions.

- Steric Factors: The size of substituents and reaction temperature significantly affect regioselectivity and yield.

- Reaction Enhancers: Use of phase-transfer catalysts or microwave irradiation can improve reaction efficiency and yields.

Analyse Chemischer Reaktionen

1-Boc-4-(5-bromo-2-chloro-4-pyrimidinyl)piperazine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include organometallic reagents, amines, and thiols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine derivative.

Wissenschaftliche Forschungsanwendungen

1-Boc-4-(5-bromo-2-chloro-4-pyrimidinyl)piperazine has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceutical agents.

Biological Studies: The compound is used in biological studies to investigate the effects of piperazine derivatives on different biological targets.

Chemical Research: The compound is used in chemical research to develop new synthetic methodologies and to study the reactivity of piperazine derivatives.

Wirkmechanismus

The mechanism of action of 1-Boc-4-(5-bromo-2-chloro-4-pyrimidinyl)piperazine is not well-documented, but it is believed to interact with various molecular targets through its piperazine and pyrimidine moieties. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to specific biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Piperazine Derivatives

Substituent Effects on Physicochemical Properties

Piperazine derivatives vary significantly in solubility, metabolic stability, and bioactivity based on substituents and spacer groups. Key comparisons include:

Table 1: Substituent and Solubility Comparison

- Solubility and pKa : The Boc group and spacer length critically influence solubility. Ethylene spacers (e.g., in compound 8ac ) enhance aqueous solubility (>80 μM) by reducing steric hindrance and optimizing pKa (~6–7), aligning with physiological pH . In contrast, direct attachment of bulky groups (e.g., 8a ) reduces solubility (<20 μM) due to lower pKa (<3.8), limiting bioavailability .

- Electrophilic Reactivity : The bromo and chloro substituents on the pyrimidine ring in the target compound enhance reactivity in Suzuki-Miyaura couplings compared to pyridinyl analogues (e.g., 4-Boc-1-(5-bromo-2-pyridyl)piperazine ) .

Metabolic Stability and Pharmacological Activity

- Metabolic Hotspots: Piperazine rings are prone to oxidative metabolism (e.g., N-deethylation or N-oxidation) .

- Receptor Binding: Substituents on the piperazine ring significantly affect receptor affinity. For instance, acetyl or phenyl groups in specific positions enhance 5-HT₁ₐ receptor binding (subnanomolar Ki values), while morpholine replacements reduce activity . The Boc group in the target compound may limit direct receptor interactions unless deprotected in vivo.

Key Research Findings

Synthetic Versatility : The Boc group enables selective deprotection for subsequent functionalization, making the compound a versatile intermediate in multi-step syntheses .

Structural Insights : Pyrimidine-based piperazines exhibit higher electrophilicity than pyridine analogues, favoring cross-coupling reactions .

Metabolic Optimization : Piperazine isosteres with lower ClogD values (e.g., morpholine) reduce metabolic clearance but may compromise potency .

Biologische Aktivität

1-Boc-4-(5-bromo-2-chloro-4-pyrimidinyl)piperazine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

This compound has the following chemical characteristics:

- Molecular Formula : C13H19BrClN4O2

- Molecular Weight : 343.22 g/mol

- CAS Number : 374930-88-8

- Density : 1.414 g/cm³ (predicted)

- Boiling Point : 451.0 °C (predicted)

- Storage Conditions : 2-8°C, protected from light

The compound exhibits its biological effects primarily through interactions with various neurotransmitter receptors. Notably, it has been studied for its action on the serotonin (5-HT) receptor system, particularly the 5-HT1A receptor. Research indicates that derivatives of piperazine can modulate serotonin signaling pathways, which are crucial in the treatment of mood disorders such as depression and anxiety.

Antidepressant Effects

A significant body of research has focused on the antidepressant-like effects of piperazine derivatives, including those similar to this compound. For instance, studies have shown that certain piperazine compounds can enhance the efficacy of known antidepressants by acting as agonists at the 5-HT1A receptor, potentially leading to improved mood and reduced anxiety in animal models .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine-based compounds. For example, a related compound demonstrated potent inhibitory effects on cancer cell lines, exhibiting IC50 values significantly lower than conventional chemotherapeutics like 5-Fluorouracil (5-FU). The compound not only inhibited cell proliferation but also showed selectivity towards cancer cells over normal cells, indicating a promising therapeutic window .

Study on Serotonin Receptor Modulation

In a study examining the effects of various piperazine derivatives on serotonin receptors, it was found that compounds similar to this compound could significantly alter behavioral responses in animal models subjected to stress-induced conditions. These findings suggest a potential role for these compounds in treating depression .

Anticancer Efficacy in Preclinical Models

A preclinical evaluation reported that a pyrimidine derivative exhibited strong cytotoxicity against MDA-MB-231 breast cancer cells with an IC50 value of approximately 0.126 μM. Furthermore, it was noted that this compound inhibited metastasis more effectively than established treatments in vivo .

Data Table: Summary of Biological Activities

| Activity Type | Compound Structure | IC50/EC50 Values | Observations |

|---|---|---|---|

| Antidepressant | Similar to this compound | Varies (e.g., <0.25 mg/kg) | Enhanced efficacy when combined with SSRIs |

| Anticancer | Pyrimidine derivatives | ~0.126 μM (MDA-MB-231) | Selective toxicity towards cancer cells |

| Metastasis Inhibition | Related pyrimidine compounds | Significant reduction | More effective than standard chemotherapy |

Q & A

What are the optimal synthetic routes for preparing 1-Boc-4-(5-bromo-2-chloro-4-pyrimidinyl)piperazine, and how do reaction conditions influence yield?

Basic Research Question

The synthesis typically involves coupling reactions between functionalized pyrimidines and Boc-protected piperazines. For example, tert-butyl carbamate (Boc) protection is critical to prevent undesired side reactions during nucleophilic substitution at the piperazine nitrogen. Reaction conditions such as temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane or DMF), and catalysts (e.g., 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) significantly affect yields. Lower temperatures often favor selectivity in halogen displacement, while polar aprotic solvents enhance reactivity for aryl coupling .

How does the steric and electronic environment of the 5-bromo-2-chloro-pyrimidine substituent affect nucleophilic substitution reactions in piperazine derivatives?

Advanced Research Question

The 5-bromo and 2-chloro substituents on the pyrimidine ring create distinct electronic effects: the electron-withdrawing chlorine at position 2 activates the ring for nucleophilic attack, while the bulky bromine at position 5 introduces steric hindrance. Computational studies (e.g., DFT) reveal that the bromine’s steric bulk slows substitution at adjacent positions, favoring reactions at the 4-pyrimidinyl site. This electronic profile is crucial for designing derivatives with targeted reactivity, such as Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination .

What analytical techniques are most effective for characterizing the supramolecular assembly of this compound in crystalline phases?

Advanced Research Question

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving supramolecular interactions. For this compound, SC-XRD reveals intermolecular C–H⋯O hydrogen bonds and π-π stacking between pyrimidine rings, which stabilize the crystal lattice. Powder XRD and differential scanning calorimetry (DSC) further assess polymorphism and thermal stability. Disorder in substituent positions (e.g., bromine/chlorine orientation) can be quantified using occupancy refinement in crystallographic software .

How does the presence of bromine and chlorine substituents influence the compound's potential as a kinase inhibitor intermediate?

Advanced Research Question

The halogen atoms enhance binding affinity to kinase ATP pockets via halogen bonding with backbone carbonyl groups. Bromine’s larger van der Waals radius compared to chlorine improves hydrophobic interactions in deep binding pockets. In vitro assays using HEK293 cells show that 5-bromo-2-chloro derivatives exhibit 2–3-fold higher inhibitory activity against JAK2 kinases compared to non-halogenated analogs. However, chlorine’s electronegativity may increase metabolic instability, requiring prodrug strategies .

What strategies mitigate competing side-reactions during deprotection of the Boc group in complex piperazine derivatives?

Basic Research Question

Boc deprotection under acidic conditions (e.g., HCl/dioxane or TFA/DCM) must balance reaction time and temperature to avoid degradation. For acid-sensitive pyrimidine rings, mild conditions (e.g., 4M HCl in dioxane at 0°C for 1 hour) minimize ring-opening side reactions. Solid-phase extraction (SPE) with SCX cartridges effectively isolates the deprotected piperazine. Monitoring by LC-MS ensures complete Boc removal while preserving the pyrimidine scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.